molecular formula C15H8Cl2N2O3 B3009259 2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1353500-54-5

2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B3009259
CAS RN: 1353500-54-5
M. Wt: 335.14
InChI Key: MQLVBUBSIKHNGP-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (2,4-DPCA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. 2,4-DPCA is composed of two chlorine atoms and one oxygen atom attached to a pyrido[1,2-a]pyrimidine ring. It is a yellow solid at room temperature, with a melting point of 132.5 °C and a boiling point of 225 °C.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cells

The synthesis and evaluation of 2,4-dichlorophenoxyacetamide-chalcones revealed promising antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Several compounds demonstrated moderate-to-good activity against these cell lines, while some were inactive against HT-29 cells. Notably, compound 6f emerged as a standout candidate, with long-term antiproliferative effects and antimigratory activity. Molecular docking studies suggested that these compounds bind to the hinge region of the c-Met kinase, making them potential inhibitors .

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase plays a crucial role in cancer development and progression. Dysregulation of the HGF/c-Met pathway is observed in various cancers. Compound 6f was found to inhibit c-Met kinase activity (IC50 < 10 µM), making it a promising candidate. Co-administration of c-Met kinase inhibitors has been explored to enhance the efficacy of existing EGFR inhibitors .

Anti-Inflammatory Properties

Derivatives of 2-(2,4-dichlorophenoxy)acetic acid exhibit selective inhibition of the COX-2 enzyme, making them potential anti-inflammatory agents. While specific studies on the compound itself are limited, this property suggests broader applications in inflammation-related conditions .

Coordination Chemistry

The study of coordination compounds involving 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives has gained interest. These compounds form complexes with various metal cations, and their structural characterization provides insights into potential applications in catalysis, materials science, and environmental chemistry .

Herbicide and Plant Growth Regulation

Although not directly related to the aldehyde form, the parent compound 2,4-D (2,4-dichlorophenoxyacetic acid) and its derivatives are widely used as herbicides and plant growth regulators. Understanding the coordination chemistry and biological effects of these compounds contributes to sustainable agriculture and environmental management .

Drug Design and Development

Given its unique structure, 2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde could serve as a scaffold for drug design. Researchers may explore modifications to enhance its bioactivity, selectivity, and pharmacokinetic properties for various therapeutic targets.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O3/c16-9-4-5-12(11(17)7-9)22-14-10(8-20)15(21)19-6-2-1-3-13(19)18-14/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLVBUBSIKHNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=O)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

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